molecular formula C32H36N4O4 B576306 Benzamide,  N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib CAS No. 176370-49-3

Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib

Cat. No.: B576306
CAS No.: 176370-49-3
M. Wt: 540.7 g/mol
InChI Key: OWSKGLFKRYSSTQ-UHFFFAOYSA-N
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Description

Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib is a complex organic compound with significant potential in various scientific fields This compound features a benzamide core linked to a pyrimidine ring, which is further substituted with amino, phenyl, and phenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib typically involves multi-step organic reactions. One common approach is the condensation of benzamide derivatives with pyrimidine precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity. For instance, the use of dehydrating agents like phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) can facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon.

    Nucleophiles: Ammonia, amines, or other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Compounds with similar benzamide cores but different substituents.

    Pyrimidine derivatives: Compounds featuring pyrimidine rings with various substitutions.

Uniqueness

The uniqueness of Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dib lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzamide or pyrimidine derivatives, this compound may exhibit enhanced binding affinity to certain targets or improved pharmacokinetic properties.

Properties

CAS No.

176370-49-3

Molecular Formula

C32H36N4O4

Molecular Weight

540.7 g/mol

IUPAC Name

N-(4-amino-1-benzyl-2,6-dioxo-3-phenylpyrimidin-5-yl)-3,5-dibutyl-4-hydroxybenzamide

InChI

InChI=1S/C32H36N4O4/c1-3-5-15-23-19-25(20-24(28(23)37)16-6-4-2)30(38)34-27-29(33)36(26-17-11-8-12-18-26)32(40)35(31(27)39)21-22-13-9-7-10-14-22/h7-14,17-20,37H,3-6,15-16,21,33H2,1-2H3,(H,34,38)

InChI Key

OWSKGLFKRYSSTQ-UHFFFAOYSA-N

SMILES

CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4)N

Canonical SMILES

CCCCC1=CC(=CC(=C1O)CCCC)C(=O)NC2=C(N(C(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4)N

Synonyms

Benzamide, N-[6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-(phenylmethyl)-5-pyrimidinyl]-3,5-dibutyl-4-hydroxy-

Origin of Product

United States

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